molecular formula C15H11ClN2O B118652 3-amino-6-chloro-4-phenylquinolin-2(1H)-one CAS No. 5220-83-7

3-amino-6-chloro-4-phenylquinolin-2(1H)-one

Cat. No. B118652
CAS RN: 5220-83-7
M. Wt: 270.71 g/mol
InChI Key: DTVBJIVUGSOZDZ-UHFFFAOYSA-N
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Description

3-amino-6-chloro-4-phenylquinolin-2(1H)-one (ACPPQ) is an organic compound belonging to the quinolone family. It is a white crystalline solid, soluble in water and alcohol, and has a melting point of 166-168°C. ACPPQ is an important intermediate used in the synthesis of a variety of compounds, including antibiotics and other drugs. It has been studied extensively for its potential applications in the pharmaceutical and biotechnological industries.

Scientific Research Applications

  • Novel Synthesis Procedures :

    • Raveglia et al. (1997) describe a novel procedure for synthesizing 3-halo-2-phenylquinoline-4-carboxylic acids, which involves the synthesis of the 3-amino intermediate (like 3-amino-6-chloro-4-phenylquinolin-2(1H)-one) and its subsequent modification (Raveglia et al., 1997).
  • Amination of Quinoline Derivatives :

    • Tsai et al. (2008) conducted research on the amination of 4-chloro-2-phenylquinoline derivatives, a process relevant to the modification of compounds like 3-amino-6-chloro-4-phenylquinolin-2(1H)-one (Tsai et al., 2008).
  • Cytotoxic Activity and Fluorescence Properties :

    • Kadrić et al. (2014) explored the cytotoxic activity against various cancer cell lines and fluorescence properties of novel 3-hydroxyquinolin-4(1H)-one derivatives, which are structurally related to 3-amino-6-chloro-4-phenylquinolin-2(1H)-one (Kadrić et al., 2014).
  • Antifungal Potential and Molecular Studies :

    • Chaudhary et al. (2022) designed and synthesized a series of quinazolinone derivatives, including compounds derived from 3-amino-2-phenylquinazolin-4(3H)-one, and evaluated their antifungal potential. They also performed theoretical calculations and spectroscopic analysis on these compounds (Chaudhary et al., 2022).
  • Quantum Chemical and Structural Analysis :

    • Fatma et al. (2017) synthesized a novel quinolinone derivative and conducted quantum chemical studies, including molecular geometry and vibrational analysis, which are pertinent to understanding the properties of similar compounds like 3-amino-6-chloro-4-phenylquinolin-2(1H)-one (Fatma et al., 2017).
  • Antimicrobial and Antitubercular Evaluation :

    • Anand et al. (2011) synthesized a series of quinazolin-4(3H)-one derivatives and assessed their antimicrobial and antitubercular activities, contributing to the understanding of the potential medical applications of similar compounds (Anand et al., 2011).
  • Synthetic Applications of Related Compounds :

    • Srivastava et al. (1987) provided new examples of synthetic applications of 2-chloro-3-formylquinoline, demonstrating the versatility of quinolinone derivatives in synthesis (Srivastava et al., 1987).
  • Antagonist Activity at NMDA Receptor :

    • Carling et al. (1997) synthesized and evaluated 4-substituted-3-phenylquinolin-2(1H)-ones for their antagonist activity at the NMDA receptor, indicating potential neuropharmacological applications (Carling et al., 1997).
  • Microwave Assisted Synthesis and Antimicrobial Evaluation :

    • Sarveswari and Vijayakumar (2016) utilized microwave-assisted synthesis to create quinolin-3-yl derivatives, highlighting the efficiency of such methods in producing compounds for antimicrobial evaluation (Sarveswari & Vijayakumar, 2016).
  • Anticancer Activity and EGFR-Tyrosine Kinase Targeting :

    • Noolvi and Patel (2013) synthesized quinazoline derivatives and evaluated their anticancer activity, including targeting EGFR-tyrosine kinase, which is relevant for similar compounds like 3-amino-6-chloro-4-phenylquinolin-2(1H)-one (Noolvi & Patel, 2013).

properties

IUPAC Name

3-amino-6-chloro-4-phenyl-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O/c16-10-6-7-12-11(8-10)13(14(17)15(19)18-12)9-4-2-1-3-5-9/h1-8H,17H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTVBJIVUGSOZDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30396746
Record name STK380592
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30396746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-6-chloro-4-phenylquinolin-2(1H)-one

CAS RN

5220-83-7
Record name STK380592
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30396746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-6-chloro-4-phenylquinolin-2-ol
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